molecular formula C10H11NO2 B1611259 Oxazole, 4,5-dihydro-2-(2-methoxyphenyl)- CAS No. 74272-88-1

Oxazole, 4,5-dihydro-2-(2-methoxyphenyl)-

Cat. No.: B1611259
CAS No.: 74272-88-1
M. Wt: 177.2 g/mol
InChI Key: UABFDXDSFKGWJM-UHFFFAOYSA-N
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Description

Oxazole, 4,5-dihydro-2-(2-methoxyphenyl)- is a heterocyclic compound featuring a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole, 4,5-dihydro-2-(2-methoxyphenyl)- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another approach involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often include room temperature for the initial steps, followed by heating to achieve cyclization.

Industrial Production Methods

Industrial production methods for oxazole derivatives often utilize continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide in a packed reactor has been reported for the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-dihydro-2-(2-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized oxazoles, reduced oxazolines, and substituted oxazole derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 4,5-dihydro-2-(2-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its potential as a pharmacologically active compound, making it a valuable target for drug development and research .

Properties

IUPAC Name

2-(2-methoxyphenyl)-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABFDXDSFKGWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510864
Record name 2-(2-Methoxyphenyl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74272-88-1
Record name 2-(2-Methoxyphenyl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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